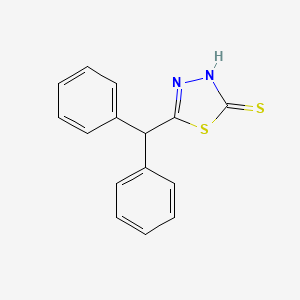

5-deoxyabyssinin II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

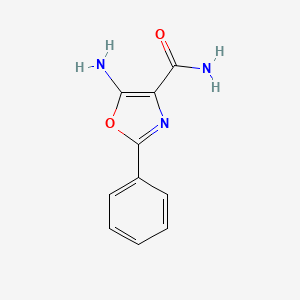

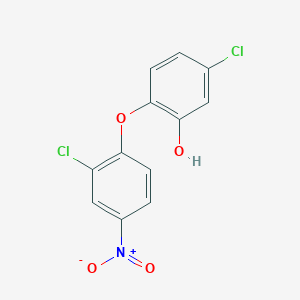

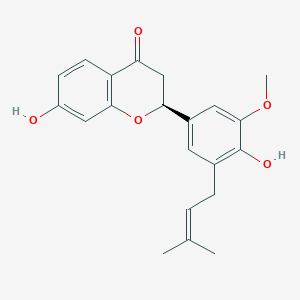

5-デオキシアビスシンIIは、薬効で知られる植物であるエリスリナ・アビシニカの茎の樹皮から単離されたフラバノン化合物です。 この化合物は、顕著な抗マラリア活性を示しており、抗マラリア薬開発の潜在的な候補となっています .

準備方法

合成経路と反応条件

5-デオキシアビスシンIIの合成には、エリスリナ・アビシニカの茎の樹皮をメタノールで抽出し、 メタノール抽出物をバイオアッセイガイド分画にかけ、活性化合物を単離します

化学反応解析

反応の種類

5-デオキシアビスシンIIは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、酸化剤を使用します。

還元: この反応は、水素の付加または酸素の除去を伴い、通常は還元剤を使用します。

置換: この反応は、ある原子または原子群を別の原子または原子群と置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応は、通常、目的の生成物の形成を確実にするために、制御された温度と圧力の条件下で行われます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。例えば、5-デオキシアビスシンIIの酸化は、さまざまな酸化された誘導体の形成につながる可能性がありますが、還元は化合物の還元形の生成につながる可能性があります。

科学研究の応用

5-デオキシアビスシンIIは、その抗マラリア活性について広く研究されてきました。 マラリアの原因となる寄生虫であるハマダラカの増殖を阻害する有望な結果を示しています

化学反応の分析

Types of Reactions

5-deoxyabyssinin II undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

科学的研究の応用

5-deoxyabyssinin II has been extensively studied for its antiplasmodial activity. It has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria

作用機序

5-デオキシアビスシンIIの作用機序には、ハマダラカ寄生虫における主要な酵素と経路の阻害が含まれます。 この化合物は、寄生虫の代謝経路を標的とし、その増殖と生存能力を阻害します . 関与する特定の分子標的と経路は、現在も調査中です。

類似の化合物との比較

類似の化合物

- アビスノンIV

- アビスノンV

- シグモイジンA、B、およびE

独自性

5-デオキシアビスシンIIは、プレニル化フラバノン骨格を含む特定の化学構造のために独特です。 この構造は、その強力な抗マラリア活性を担っており、他の類似の化合物と区別されています .

類似化合物との比較

Similar Compounds

- Abyssinone IV

- Abyssinone V

- Sigmoidins A, B, and E

Uniqueness

5-deoxyabyssinin II is unique due to its specific chemical structure, which includes a prenylated flavanone backbone. This structure is responsible for its potent antiplasmodial activity, distinguishing it from other similar compounds .

特性

分子式 |

C21H22O5 |

|---|---|

分子量 |

354.4 g/mol |

IUPAC名 |

(2S)-7-hydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(9-20(25-3)21(13)24)18-11-17(23)16-7-6-15(22)10-19(16)26-18/h4,6-10,18,22,24H,5,11H2,1-3H3/t18-/m0/s1 |

InChIキー |

GZTDFKLABHOHBU-SFHVURJKSA-N |

異性体SMILES |

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C |

正規SMILES |

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)

![5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/structure/B10844665.png)